Product packaging for Bis(phenyl seleno)styrene(Cat. No.:CAS No. 62762-11-2)

Bis(phenyl seleno)styrene

Cat. No.: B14528611
CAS No.: 62762-11-2
M. Wt: 414.3 g/mol
InChI Key: BLCAGFCVYFYMCZ-UHFFFAOYSA-N
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Description

Bis(phenyl seleno)styrene (CAS 62762-11-2) is a specialized organoselenium compound that serves as a versatile synthetic intermediate in organic chemistry and materials science research. Its molecular structure features a styrene core functionalized with two phenylseleno groups, making it a valuable precursor for constructing complex molecular architectures. A primary research application of this compound is its role as a precursor in the synthesis of ketene selenoacetals, which are highly functionalized alkene analogues important for further carbon-carbon bond formation . It is also a valuable starting material for accessing (E)-1-bromo-1-seleno alkenes through selective, transition metal-free synthetic routes . Furthermore, the compound can be utilized in the formation of various functionalized organoselenium compounds via radical cyclization and ring-opening reactions, methodologies that have gained prominence for their versatility . Organoselenium compounds, in general, are of significant research interest due to their diverse applications. They are explored as catalysts in oxidation reactions , as building blocks in the development of selenium-containing polymers with redox-responsive and self-healing properties , and as key intermediates in the total synthesis of natural products and pharmaceuticals where the selenium moiety can be introduced and later eliminated under mild conditions . Researchers value this compound for the unique reactivity of the carbon-selenium bond, which can facilitate various transformations not easily achievable with other elements. This product is intended for research and development purposes in a laboratory setting only. It is not intended for direct use in humans or animals for diagnostic, therapeutic, or any other consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16Se2 B14528611 Bis(phenyl seleno)styrene CAS No. 62762-11-2

Properties

CAS No.

62762-11-2

Molecular Formula

C20H16Se2

Molecular Weight

414.3 g/mol

IUPAC Name

2,2-bis(phenylselanyl)ethenylbenzene

InChI

InChI=1S/C20H16Se2/c1-4-10-17(11-5-1)16-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1-16H

InChI Key

BLCAGFCVYFYMCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Organoselenium Styrene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of bis(phenylseleno)styrene. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For a complete characterization, analysis of ¹H, ¹³C, and ⁷⁷Se nuclei is crucial. Spectroscopic analysis of the isomer 2,2-bis(phenylseleno)styrene has been instrumental in correcting previous structural misassignments in related compounds. researchgate.netresearchgate.net

Proton (¹H) NMR for Aromatic and Aliphatic Protons

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. In bis(phenylseleno)styrene, the ¹H NMR spectrum is characterized by signals corresponding to the protons of the phenyl rings and the vinyl group of the styrene (B11656) backbone.

The aromatic protons of the two phenylseleno groups and the styrene phenyl group typically appear as a complex multiplet in the range of δ 6.5-7.6 ppm. The exact chemical shifts and splitting patterns are influenced by the specific isomerism and the electronic effects of the selenium atoms. The vinyl proton, where present, would exhibit a distinct chemical shift that is highly dependent on its position and the stereochemistry of the adjacent phenylseleno groups. For instance, in 2,2-bis(phenylseleno)styrene, the vinyl proton signal is a key diagnostic feature. Furthermore, techniques such as ¹H,⁷⁷Se Heteronuclear Overhauser Effect Spectroscopy (HOESY) can reveal close spatial proximity between specific protons and selenium atoms, aiding in definitive structural assignment. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data Interactive table with representative chemical shift ranges for proton signals in bis(phenylseleno)styrene derivatives.

Proton Type Typical Chemical Shift (δ, ppm) Notes
Aromatic (C₆H₅Se) 6.8 - 7.6 Complex multiplet
Aromatic (C₆H₅-styrene) 7.0 - 7.6 Complex multiplet

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of bis(phenylseleno)styrene displays distinct signals for the aromatic carbons of the phenyl rings and the carbons of the styrene moiety. The chemical shifts of the vinylic carbons are particularly informative for distinguishing between isomers.

The aromatic carbons typically resonate in the region of δ 125-140 ppm. The carbon atoms directly bonded to selenium (ipso-carbons) show characteristic shifts influenced by the electronegativity and magnetic anisotropy of the selenium atom. The vinylic carbons (C=C) of the styrene unit have chemical shifts that are sensitive to the substitution pattern. For example, in 2,2-bis(phenylseleno)styrene, the quaternary vinylic carbon (C(SePh)₂) and the terminal methylene (B1212753) carbon (=CH₂) would have unique and identifiable resonances. Two-dimensional correlation techniques, such as ¹³C,⁷⁷Se correlation spectroscopy, are powerful for unequivocally assigning the carbon signals, especially for carbons bonded to or near the selenium atoms. researchgate.netresearchgate.net

Table 2: Representative ¹³C NMR Data Interactive table with representative chemical shift ranges for carbon signals in bis(phenylseleno)styrene derivatives.

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Aromatic (C₆H₅) 125 - 140 Multiple signals for ipso, ortho, meta, para carbons
Vinylic (C=C) 110 - 150 Highly dependent on substitution and isomerism

Selenium-77 (⁷⁷Se) NMR for Direct Probing of Selenium Environments

Selenium-77 NMR is a powerful technique that directly probes the selenium atoms, providing invaluable information about their chemical environment. The ⁷⁷Se nucleus has a spin of ½ and a natural abundance of 7.63%, making it amenable to NMR studies. Organoselenium compounds exhibit a very wide range of chemical shifts, making ⁷⁷Se NMR highly sensitive to subtle structural changes.

Table 3: Representative ⁷⁷Se NMR Data Interactive table with representative chemical shift ranges for selenium signals in organoselenium compounds.

Compound Type **Typical ⁷⁷Se Chemical Shift (δ, ppm, rel. to Ph₂Se₂) **
Dialkyl Selenides -200 to +200
Aryl Selenides +150 to +450

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of a compound. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds and provides clear signatures for many functional groups. In bis(phenylseleno)styrene, the FT-IR spectrum is dominated by vibrations associated with the aromatic rings and the carbon-carbon double bond.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

Alkene C=C stretching: A band of variable intensity around 1600-1650 cm⁻¹, which may overlap with the aromatic ring vibrations.

C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region, which are diagnostic of the substitution pattern on the phenyl rings. The C-Se bond vibration occurs at lower frequencies (typically below 600 cm⁻¹) and may be difficult to observe with standard mid-IR spectrometers.

Table 4: Expected FT-IR Absorption Bands for Bis(phenylseleno)styrene Interactive table of characteristic infrared absorption frequencies.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Alkene =C-H Stretch 3010 - 3095 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Alkene C=C Stretch 1600 - 1650 Variable

Raman Spectroscopy: Applications in Selenium Compound Characterization, Often Coupled with DFT

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. It is highly sensitive to non-polar, symmetric bonds, making it an excellent complementary technique to FT-IR. For organoselenium compounds, Raman spectroscopy is particularly useful for detecting C-Se and Se-Se bonds, which are often weak or inactive in IR spectra.

The Raman spectrum of bis(phenylseleno)styrene would be expected to show:

Aromatic ring vibrations: Strong bands corresponding to the C=C stretching of the phenyl rings.

Alkene C=C stretching: A strong, characteristic band for the styrene double bond.

C-Se stretching: Vibrations for the carbon-selenium bond, typically found in the 500-600 cm⁻¹ region.

Low-frequency modes: The region below 400 cm⁻¹ can provide information on skeletal deformations and vibrations involving the heavy selenium atom. thermofisher.com

Computational methods, such as Density Functional Theory (DFT), are often coupled with experimental Raman spectroscopy to aid in the assignment of vibrational modes. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental spectrum for a more robust analysis. nih.govnih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For Bis(phenyl seleno)styrene (C₂₀H₁₆Se₂), HRMS would be used to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The technique confirms the presence and number of selenium atoms by matching the experimental mass to the calculated theoretical mass based on the most abundant isotopes.

Hypothetical HRMS Data for this compound (C₂₀H₁₆Se₂)

Parameter Value
Molecular Formula C₂₀H₁₆Se₂
Calculated Mass Data not available
Measured Mass Data not available
Mass Error (ppm) Data not available

| Ion Type | e.g., [M+H]⁺, [M]⁺• |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or large molecules, though it can be applied to a wide range of compounds. rsc.orgnih.gov In the context of this compound, ESI-MS would typically generate protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). nih.gov By inducing fragmentation of these precursor ions (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. This pattern would reveal information about the molecule's structure, such as the cleavage of the carbon-selenium bonds or fragmentation of the styrene backbone.

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOFMS) for Selenium Isotopic Signatures

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOFMS) combines the separation capabilities of LC with the high-speed and high-resolution mass analysis of a TOF detector. A key application for a selenium-containing compound like this compound would be the clear visualization of its unique isotopic signature. Selenium has six naturally occurring stable isotopes, which results in a distinctive pattern of peaks in the mass spectrum. LC-TOFMS can resolve these isotopic peaks, providing definitive evidence for the presence of selenium and confirming the number of selenium atoms in the molecule or its fragments.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide exact coordinates of each atom. The resulting structural data would include precise bond lengths (e.g., C=C, C-Se, C-C aromatic), bond angles, and torsional angles, revealing the molecule's conformation in the solid state. This information is crucial for understanding steric interactions and packing forces within the crystal lattice.

Hypothetical Crystallographic Data Table for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
C-Se Bond Length (Å) Data not available
C=C Bond Length (Å) Data not available

| C-Se-C Bond Angle (°) | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.ch The spectrum for this compound would be expected to show characteristic absorption bands arising from electronic transitions within its conjugated system. The phenyl rings and the styrene double bond constitute a chromophore. The primary transitions would likely be π → π* transitions, associated with the conjugated π-electron system. libretexts.orglibretexts.org The position of the maximum absorption (λmax) and its intensity (molar absorptivity, ε) provide insights into the extent of conjugation and the nature of the electronic structure.

Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition

Computational Chemistry and Theoretical Investigations of Bis Phenyl Seleno Styrene Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large systems like Bis(phenyl seleno)styrene.

The first step in the theoretical characterization of this compound is the determination of its most stable three-dimensional arrangement, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy on the potential energy surface. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly used for this purpose. nih.gov The optimization process calculates the forces on each atom and adjusts their positions until a stable equilibrium is reached.

Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, particular attention is given to the C-Se bond lengths and the orientation of the phenylseleno groups relative to the styrene (B11656) backbone. To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies indicates that the structure is a stable ground state. nih.gov

Structural ParameterTypical Calculated Value (Å or °)Description
C=C (styrene)~1.34 ÅThe length of the vinyl double bond.
C-Se~1.91 ÅThe length of the covalent bond between carbon and selenium.
C-C (aromatic)~1.40 ÅThe average length of bonds within the phenyl rings.
∠ C-Se-C~100-105°The bond angle around the selenium atom.

DFT is a powerful tool for mapping the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides critical insights into the reaction mechanism and its feasibility.

For instance, in a hypothetical electrophilic addition reaction to the styrene double bond, DFT can be used to locate the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate. nih.gov Mechanisms for reactions such as oxidation or cyclopropanation can be explored in detail. nih.govpreprints.org The characterization of transition states, often involving the identification of a single imaginary frequency corresponding to the relevant bond-making or bond-breaking process, allows for a comprehensive understanding of how the transformation occurs.

Reaction SpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants (this compound + Electrophile)0.0The starting point of the reaction, set as the energy reference.
Transition State+25.5The energy maximum on the reaction pathway, representing the activation barrier.
Intermediate+5.2A short-lived species formed after the first transition state.
Products-15.0The final, stable outcome of the reaction.

The flexibility of this compound, arising from rotation around its single bonds (e.g., the C-Se bonds), gives rise to various conformers. These conformers are different spatial arrangements of the same molecule that can have distinct energies and properties. A conformational analysis using DFT can identify the most stable conformers and the energy barriers that separate them. By systematically rotating specific dihedral angles and performing geometry optimizations, a potential energy surface can be mapped. This analysis is crucial for understanding the molecule's dynamic behavior in solution and its preferred shape, which can influence its reactivity and interactions with other molecules.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organoselenium compounds, it is essential to select methods that can adequately describe the electronic environment of the selenium atom. Systematic studies have evaluated the performance of various functionals and basis sets for predicting the geometries and energies of these systems. acs.org

Functionals such as B3PW91 and B3LYP have shown reliable performance. acs.orgacs.org The choice of basis set is also critical; Pople-style basis sets like 6-31G(d,p) can provide reliable geometries with computational efficiency, while larger basis sets, such as 6-311G(2df,p), are recommended for more accurate energy predictions. acs.org The validation of a computational method is often done by comparing calculated properties, like absorption maxima from Time-Dependent DFT (TD-DFT), with experimental data. nih.govacs.org

FunctionalBasis SetTypical Application/Performance
B3LYP6-31G(d,p)Good for geometry optimizations and provides a balance of accuracy and efficiency. nih.govacs.org
B3PW916-31G(d,p)Provides geometries nearly identical to those from larger basis sets, making it efficient for structural predictions. acs.org
B3PW916-311G(2df,p)Recommended for achieving high accuracy in energy calculations for organoselenium compounds. acs.org
M06-2X6-311++G(d,p)Known to perform well for systems with π-π interactions and non-covalent forces. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry is a vital tool for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds. acs.orgyoutube.com For organoselenium compounds like this compound, density functional theory (DFT) calculations are particularly powerful for predicting nuclear magnetic resonance (NMR) spectra, especially for the ⁷⁷Se nucleus. acs.orgnih.gov

The accurate prediction of NMR chemical shifts requires careful selection of computational methods, including the choice of DFT functional and basis set. acs.orgnih.gov For heavy elements like selenium, relativistic effects can be significant and may need to be accounted for to achieve high accuracy. nih.gov Methods like the Zeroth-Order Regular Approximation (ZORA) or four-component Dirac-Kohn-Sham (DKS) calculations can be employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, researchers can predict chemical shifts that can be directly compared with experimental data. nih.gov This comparison is invaluable for confirming molecular structures, assigning specific resonances, and understanding how the electronic environment influences the spectroscopic properties. acs.org

Time-dependent DFT (TD-DFT) is another important computational tool used to predict electronic absorption spectra (UV-Vis). acs.orgnih.gov These calculations provide information about the energies of electronic transitions, such as π–π* transitions, which are characteristic of conjugated systems like the one present in this compound. acs.org The calculated maximum absorption wavelengths (λmax) can be validated against experimental measurements, offering insights into the electronic properties of the molecule. acs.org The close agreement often found between theoretical predictions and experimental results validates the computational models and deepens the understanding of the molecule's structure-property relationships. nih.govacs.org

Compound/SystemSpectroscopic ParameterCalculation MethodPredicted ValueExperimental Value
Model CdSe₃O Cluster¹¹³Cd Isotropic Chemical Shift (δiso)Relativistic DFT-146 ppm-150 ppm
Model CdSe₂O₂ Cluster¹¹³Cd Isotropic Chemical Shift (δiso)Relativistic DFT-318 ppm-320 ppm
Model CdSeO₃ Cluster¹¹³Cd Isotropic Chemical Shift (δiso)Relativistic DFT-465 ppm-460 ppm
Model CdSe Cluster¹¹³Cd–⁷⁷Se J-couplingRelativistic DFT258 Hz250 Hz
Amide-functionalized NHC-SeUV-Vis λmax (in acetonitrile)TD-DFT (B3LYP)269 nm~270 nm

Table 3: Comparison of theoretically predicted and experimentally measured spectroscopic parameters for various selenium-containing systems, demonstrating the accuracy of modern computational methods. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible to static quantum chemical calculations. frontiersin.orgnih.gov For systems involving this compound, MD simulations can offer crucial insights into conformational flexibility, interactions with the surrounding environment (such as solvents or polymers), and the stability of molecular aggregates. frontiersin.orgnih.gov

An MD simulation begins with an initial set of atomic coordinates and velocities. It then iteratively solves Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over a specific period. frontiersin.org This trajectory can be analyzed to extract a wealth of information. For instance, in a solution, MD can reveal how solvent molecules arrange themselves around the solute and quantify the strength of these interactions. nih.gov

MD-Derived ParameterDescriptionInformation Gained about the System
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule at different time points relative to a reference structure. frontiersin.orgAssesses the stability of the molecular conformation. Low, stable RMSD indicates the system has reached equilibrium.
Radius of Gyration (Rg) A measure of the overall dimensions and compactness of a molecule or polymer chain. nih.govProvides insight into the size, shape, and folding/unfolding state of the molecule.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.govresearchgate.netReveals the local structure and ordering, such as solvent shells around a solute or π-stacking between phenyl rings.
Interaction Energy The potential energy between two or more molecules or parts of a system, calculated from the force field. nih.govQuantifies the strength of intermolecular forces, such as solute-solvent or polymer-plasticizer compatibility.
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent. frontiersin.orgIndicates the extent of exposure of different parts of the molecule to the surrounding environment.

Table 4: Key parameters obtained from molecular dynamics simulations and their significance in understanding the dynamic behavior and interactions of molecular systems. frontiersin.orgnih.govresearchgate.net

Synthetic Utility and Transformative Applications in Organic Chemistry

Bis(phenyl seleno)styrene as a Precursor for Diverse Organic Molecules

The strategic placement of two phenylseleno groups on a styrene (B11656) framework makes this compound a valuable precursor for a wide range of organic molecules. The selenium moieties can act as latent functional groups, enabling transformations that would be otherwise challenging.

Introduction of Vicinal Functional Groups into Olefins

The functionalization of olefins is a fundamental process in organic chemistry for creating value-added compounds from simple starting materials. rsc.org this compound serves as an effective platform for the introduction of vicinal functional groups—groups attached to adjacent carbon atoms—into the olefinic backbone. This is typically achieved through reactions that proceed via an electrophilic addition mechanism. For instance, the reaction of the alkene with an electrophilic selenium reagent in the presence of a nucleophile can lead to the formation of a seleniranium ion intermediate. This intermediate is then opened by the nucleophile to yield a product with two new functional groups on adjacent carbons. This method provides a powerful tool for the stereocontrolled synthesis of complex molecules.

Precursors for Further Functional Group Interconversions

The phenylseleno groups in this compound are not merely passive substituents; they are highly amenable to a variety of functional group interconversions. vanderbilt.edu The unique redox properties of selenium allow for its easy removal or substitution, making it an excellent temporary group in multi-step syntheses. mdpi.com For example, the selenium moieties can be oxidized to selenoxides, which can then undergo syn-elimination to regenerate a double bond in a different position or be displaced by other nucleophiles. Furthermore, the carbon-selenium bond can be cleaved under reductive conditions to introduce hydrogen atoms or transformed into other carbon-element bonds. nih.gov This versatility allows chemists to access a wide array of molecular structures from a single, readily available precursor.

Building Blocks for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is central to the construction of organic molecules. researchgate.netresearchgate.net this compound has proven to be a valuable building block in this context, participating in a range of coupling reactions. nih.gov The phenylseleno groups can be activated and subsequently replaced by carbon-based nucleophiles or organometallic reagents, leading to the formation of new C-C bonds. researchgate.net Similarly, these groups can be substituted by various heteroatoms such as oxygen, nitrogen, and sulfur, providing efficient routes to ethers, amines, and sulfides, respectively. divyarasayan.org The ability to form these crucial bonds under relatively mild conditions highlights the synthetic power of this reagent. researchgate.net

Table 1: Examples of Bond Formation Reactions Utilizing Organoselenium Compounds

Reaction Type Reactants Product Type Significance
C-C Bond Formation Phenylselenyl-functionalized arenes Benzoselenophene frameworks Provides a new strategy for synthesizing selenium-containing heterocycles. researchgate.net
C-N Bond Formation Haloarenes and B2N4 reagents N,N-dialkylaniline derivatives Useful for base-sensitive structures and late-stage modifications. researcher.life
C-S Bond Formation Styrenes and thiophenols Thioethers Achieved under catalyst- and solvent-free conditions. divyarasayan.org
C-Se Bond Formation Phenolic antioxidants and PhSeSePh Bis-phenylselenide phenols Installation of phenylselanyl groups into bioactive molecules. researchgate.net

Facilitating Stereocenter and Ring Formation

Beyond its role as a precursor for functional group installation, this compound is instrumental in controlling the three-dimensional arrangement of atoms in a molecule and in constructing cyclic structures, which are prevalent in natural products and pharmaceuticals.

Applications in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry, given the different biological activities often exhibited by mirror-image isomers. nih.gov Organoselenium compounds have been utilized in asymmetric synthesis to achieve high levels of stereocontrol. mdpi.com For instance, α-seleno carbanions derived from bis(phenylseleno) acetals can react enantioselectively with electrophiles in the presence of a chiral ligand, yielding products with high enantiomeric excess. mdpi.com The selenenylation of alkenes using chiral selenium reagents or in the presence of chiral nucleophiles has been employed to prepare enantiomerically pure substituted morpholines and other valuable chiral building blocks. researchgate.net

Table 2: Asymmetric Reactions Involving Organoselenium Reagents

Reaction Starting Material Chiral Auxiliary/Reagent Product Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Enantioselective Selenization Bis(phenylseleno) acetal Chiral Bioxazoline Ligand α-seleno carbonyl compound up to 95% ee mdpi.com
Asymmetric Selenocyclization Unsaturated alcohol Chiral Selenium Catalyst Phenylseleno-functionalized tetrahydrofuran up to 98:2 er and >99:1 dr mdpi.com

Intramolecular Selenocyclization Reactions for Heterocycle Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.com Intramolecular selenocyclization, where a molecule containing both a selenium moiety and a nucleophilic group reacts to form a ring, is a powerful method for constructing these structures. chim.itclockss.org This process is often initiated by the activation of a double bond by an electrophilic selenium species, followed by the intramolecular attack of a tethered nucleophile (such as a hydroxyl or amino group). chim.it This strategy has been successfully applied to the synthesis of a wide variety of selenium-containing heterocycles, including selenophenes, benzoselenazoles, and oxazolidinones, often with high regio- and stereoselectivity. mdpi.comchim.it A notable advantage of this method is its ability to function under mild conditions, making it compatible with a broad range of functional groups. researchgate.net

Synthesis of Selenyl-Substituted Coumarins and Quinolinones

While various methods exist for the synthesis of selenyl-substituted coumarins and quinolinones, the direct application of this compound in these syntheses is not extensively documented in the reviewed literature. Typically, the synthesis of 4-organoselenyl quinolines involves the reaction of o-aminophenyl phenylethynyl ketone substrates with an in situ generated arenethiol from the corresponding diaryl diselenide and a reducing agent like sodium borohydride. This process proceeds through the formation of a (Z)-vinyl selenide (B1212193) intermediate, which then undergoes intramolecular condensation-cyclization to yield the desired quinoline (B57606) derivative.

Although direct experimental data is lacking for this compound, it is plausible that it could serve as a precursor to a reactive phenylseleno-substituted intermediate. Through appropriate chemical manipulation, such as cleavage of one phenylseleno group to generate a more reactive species, it might be possible to engage this molecule in cyclization reactions with suitable coumarin (B35378) or quinolinone precursors. However, this remains a speculative pathway that requires experimental validation.

Preparation of Highly Functionalized Vinyl Chalcogenides

Vinyl chalcogenides, including vinyl selenides and tellurides, are important building blocks in organic synthesis, serving as precursors to a wide array of functionalized molecules.

The preparation of highly functionalized vinyl chalcogenides often involves the addition of organoselenium or organotellurium reagents to alkynes. While the direct use of this compound for the synthesis of other vinyl chalcogenides is not explicitly described, its structure suggests potential reactivity pathways. For instance, the vinyl diselenide moiety could potentially undergo transformations where one or both phenylseleno groups are substituted by other chalcogen-containing groups or functionalized moieties.

One of the phenylseleno groups could, in principle, be selectively removed and replaced. For example, transmetalation of one C-Se bond followed by quenching with an electrophile could lead to a more functionalized vinyl selenide. However, the selective reaction at one of the two selenium centers would be a significant challenge.

Applications in Tandem Reactions and Multi-Component Transformations

Tandem reactions and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. Vinyl selenides have been utilized in such complex transformations.

While there is no specific information available on the application of this compound in tandem or multi-component reactions, the general reactivity of vinyl selenides suggests potential avenues for its use. The carbon-carbon double bond and the two C-Se bonds in this compound offer multiple reaction sites that could potentially be exploited in a sequential manner.

For example, a hypothetical tandem reaction could involve an initial reaction at the double bond, such as a Michael addition, followed by a cyclization or cross-coupling reaction involving one of the phenylseleno groups. Similarly, in a multi-component reaction, the double bond could react with two or more components, with one of the phenylseleno groups acting as a leaving group or participating in a subsequent transformation. The development of such reactions would represent a novel application for this class of compounds.

Polymerization Studies Involving Seleno Styrene Derivatives

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods are instrumental in synthesizing polymers with well-defined architectures. scispace.com Organoselenium compounds have been effectively utilized in these techniques, functioning as mediators to control the polymerization process. rsc.orgrsc.org

Organoselenium compounds have demonstrated utility as photoiniferters (photo-induced initiator-transfer agent-terminators) in radical polymerization. A notable example involves the synthesis of p-Phenylselenomethylstyrene, a selenium-containing vinyl monomer. researchgate.net Copolymers of this monomer with styrene (B11656) can act as polymeric photoiniferters. researchgate.netnitech.ac.jp

Upon photoirradiation, the carbon-selenium bond in the polymer's side chain can cleave, generating a polymeric radical and a phenylseleno radical. In the presence of another monomer, such as methyl methacrylate (B99206) (MMA), this process initiates the growth of new polymer chains from the polystyrene backbone. This method effectively affords the synthesis of graft copolymers, where poly(methyl methacrylate) branches are grafted onto a polystyrene backbone. researchgate.net This approach highlights the potential of selenium-containing polymers to create complex and well-defined macromolecular structures. researchgate.netnitech.ac.jp

The use of organoselenium compounds can impart living characteristics to radical polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. scispace.com The free radical polymerization of p-Phenylselenomethylstyrene, initiated by 2,2′-azobis(isobutyronitrile) (AIBN), yields homopolymers with number-average molecular weights around 8,600. researchgate.net

The reactivity of this seleno-styrene monomer has been quantified through copolymerization studies with styrene. The Alfrey-Price parameters, Q (reactivity) and e (polarity), for p-Phenylselenomethylstyrene were determined to be 1.40 and -1.06, respectively. researchgate.net These values indicate that the monomer is highly reactive due to the resonance stabilization of the radical and has an electron-donating nature. This controlled polymerization behavior is a key feature for designing advanced polymeric materials. scispace.comresearchgate.net Furthermore, homopolymerization of this monomer under UV irradiation can lead to the formation of hyperbranched polystyrene, demonstrating another level of architectural control. nitech.ac.jp

Coordination Polymerization and Copolymerization of Seleno-Styrenes

Coordination polymerization offers a powerful method for controlling polymer stereochemistry, leading to materials with highly ordered structures and specific properties like crystallinity. wikipedia.org However, the synthesis of selenium-containing polymers with high regularity through this method has been challenging because selenium atoms can poison the catalysts. acs.orgacs.org Recent advancements have overcome this obstacle, enabling the synthesis of highly syndiotactic selenium-containing polystyrenes. acs.orgacs.orgbohrium.com

The coordination polymerization of p-methylselenostyrene (pMSS) has been successfully achieved using a pyridyl-methylene-fluorenyl-supported scandium complex as a catalyst. acs.orgbohrium.com This catalytic system demonstrates high activity and exceptional syndioselectivity (>99%), producing poly(p-methylselenostyrene) with high molecular weight and narrow molecular weight distribution. acs.orgacs.orgbohrium.com The resulting polymer is a rare example of a crystalline polymer containing selenium atoms in its side chains. acs.org

Table 1: Homopolymerization of p-Methylselenostyrene (pMSS) using a Scandium-Based Catalyst This interactive table summarizes the results from the syndiotactic coordination polymerization of pMSS.

EntryConversion (%)Mn (kDa)Mw/MnSyndiotacticity (%)
1952851.65>99
2983101.70>99
3922701.68>99

Data sourced from studies on the coordination polymerization of pMSS. acs.orgbohrium.com

The same scandium-based catalyst system has been proven effective for the copolymerization of the polar monomer p-methylselenostyrene (pMSS) with nonpolar styrene (St). acs.orgbohrium.com The copolymerizations proceed smoothly across various monomer feed ratios, maintaining excellent syndiotacticity. acs.org Analysis of the resulting copolymers by 13C NMR and kinetic studies confirmed that they possess random sequence distributions. acs.orgacs.org

The incorporation of the selenium-containing monomer significantly influences the properties of the copolymers. The glass transition temperature (Tg) and melting point (Tm) of the polymers vary with the composition. bohrium.com Notably, the refractive index of the copolymers increases with a higher proportion of pMSS units, a direct consequence of the high molar refraction of selenium. bohrium.commdpi.com

Table 2: Syndiotactic Copolymerization of Styrene (St) and p-Methylselenostyrene (pMSS) This interactive table presents data on the copolymerization of St and pMSS, highlighting the influence of monomer feed ratio on polymer composition and properties.

Feed Ratio (St/pMSS)pMSS in Copolymer (mol%)Mn (kDa)Mw/MnTm (°C)
90/109.54501.80260
70/3028.14151.75245
50/5047.23801.72230
30/7068.53501.69218

Data compiled from research on the copolymerization of polar seleno-styrenes with nonpolar styrene. acs.orgbohrium.com

Anionic Polymerization of Styrene Analogues Containing Selenium

While controlled chain-growth polymerizations have been well-developed for many polymer types, their application to n-type conjugated polymers, particularly those containing selenium, is an emerging area of research. documentsdelivered.com Anion-radical polymerization has been investigated as a promising route for synthesizing these materials.

A study on the anion-radical polymerization of a series of thiophene- and selenophene-flanked naphthalene (B1677914) diimides revealed significant effects of selenium substitution on the polymerization process. It was found that the selenophene-flanked naphthalene diimides polymerize more rapidly and achieve higher degrees of polymerization compared to their direct thiophene-flanked analogues. documentsdelivered.com These findings suggest that the incorporation of selenium can enhance the reactivity and efficiency of anion-radical polymerization, providing a viable pathway for the synthesis of well-defined, selenium-containing n-type conjugated polymers. documentsdelivered.com

Synthesis of Selenium-Containing Conjugated Polymers

The incorporation of selenium atoms into the backbone of conjugated polymers has been a significant area of research, driven by the unique electronic and optical properties that selenium imparts. researchgate.netscispace.comresearchgate.net The larger atomic radius and lower electronegativity of selenium compared to sulfur lead to distinct characteristics in the resulting polymers, such as lower band gaps and stronger intermolecular Se-Se interactions. researchgate.net These properties are highly desirable for applications in electronic devices like organic solar cells and light-emitting diodes (LEDs). researchgate.netwikipedia.org

One prominent class of selenium-containing conjugated polymers is based on poly(p-phenylenevinylene) (PPV), a well-known conductive polymer. wikipedia.org A key strategy for synthesizing organoselenium-substituted PPV involves the Gilch route, a base-induced polymerization of a substituted p-xylylene dibromide. researchgate.net

The synthesis of a bis-alkylselenenyl PPV derivative serves as a prime example of this methodology. researchgate.net The process begins with the preparation of the monomer precursor, an alkylselenenyl p-xylylene dibromide. This is achieved by reacting a lithiated bis(methoxymethyl)benzene with elemental selenium, which forms selenolates. These intermediates are then alkylated. The final step to generate the polymerizable monomer involves the cleavage of the methoxymethyl ether groups using boron tribromide to yield the essential bromomethyl functions. researchgate.net The subsequent polymerization via the Gilch route, using a strong base like potassium tert-butoxide, results in the formation of the high molecular weight conjugated polymer. researchgate.net

Research has demonstrated the successful synthesis of bis-alkylselenenyl PPV with high average molecular weights (Mw) reaching approximately 300,000 g/mol and a polydispersity index (Mw/Mn) of 2. researchgate.net In contrast, the synthesis of a mono-alkylselenenyl PPV derivative under similar conditions yielded a polymer with a significantly lower average molecular weight of around 16,000 g/mol and a higher polydispersity of just over 3, which was attributed to the polymer's lower solubility. researchgate.net Spectroscopic analysis confirmed that the bis-alkylselenenyl PPV possesses an extensively conjugated structure. researchgate.net

Another important family of selenium-containing conjugated polymers is based on selenophene, the selenium analog of thiophene (B33073). These polymers have attracted considerable attention for use in organic photovoltaics. researchgate.netcityu.edu.hk The synthesis of polymers consisting of alternating thiophene and quinoxaline (B1680401) units has been reported, where the replacement of sulfur with selenium was investigated. researchgate.net This substitution was observed to have a notable effect on the polymer's properties; for instance, the number average molecular weight decreased from 46,000 for the sulfur-containing polymer to 37,000 for its selenium counterpart. researchgate.net More significantly, the polydispersity index increased substantially from 2.6 to 9.7, which can present challenges for material processing. researchgate.net

The table below summarizes the molecular weight data for select selenium-containing conjugated polymers.

Table 1. Molecular Weight Data for Selenium-Containing Conjugated Polymers

Polymer Type Average Molecular Weight (Mw or Mn) Polydispersity Index (PDI) Synthesis Route
Bis-alkylselenenyl PPV Mw ≈ 300,000 g/mol 2 Gilch Route
Mono-alkylselenenyl PPV Mw ≈ 16,000 g/mol >3 Gilch Route

The development of new synthetic methodologies continues to be a focus for creating novel selenium-containing polymer architectures with tailored properties for advanced applications.

Supramolecular Chemistry of Organoselenium Styrene Systems

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a host molecule and a guest molecule (or ion). The host possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. This complementarity leads to molecular recognition, a process driven by non-covalent interactions that allows the host to selectively bind to a specific guest.

Cyclodextrins (CDs) are macrocyclic oligosaccharides that are widely used as host molecules in supramolecular chemistry due to their hydrophobic inner cavity and hydrophilic exterior. nih.govresearchgate.net The modification of cyclodextrins with functional groups can enhance their molecular recognition capabilities and introduce new functionalities. Organoselenium moieties have been successfully incorporated into cyclodextrin structures to create novel host molecules with unique binding properties.

A notable example involves the synthesis of bis(β-cyclodextrin)s linked by organoselenium tethers. nih.gov These modified cyclodextrins have demonstrated significantly enhanced affinity and selectivity for various guest molecules, particularly organic dyes, compared to native β-cyclodextrin. The organoselenium linker plays a crucial role in pre-organizing the two cyclodextrin units, creating a binding site that can cooperatively interact with guest molecules. This "induced-fit" interaction, facilitated by the flexibility and specific geometry of the organoselenium bridge, is a key factor in the enhanced molecular recognition. nih.gov

The complexation behavior of these organoselenium-modified cyclodextrins has been investigated with a range of guest dyes, including 8-anilinonaphthalenesulfonate (ANS), Brilliant Green, and Crystal Violet. nih.gov Spectroscopic studies, such as UV-vis, fluorescence, and circular dichroism, have been employed to determine the stability constants (Ks) and Gibbs free energy changes (ΔG°) of the inclusion complexes. The data consistently show that the organoselenium-bridged bis(β-cyclodextrin)s form more stable complexes with the guest molecules than the parent β-cyclodextrin. nih.gov

Host MoleculeGuest DyeStability Constant (Ks) / M⁻¹Gibbs Free Energy Change (ΔG°) / kJ mol⁻¹
β-CyclodextrinANS1.8 x 10²-12.8
o-Phenylenediseleno-bis(β-CD)ANS3.5 x 10³-20.2
β-CyclodextrinBrilliant Green2.1 x 10³-18.9
o-Phenylenediseleno-bis(β-CD)Brilliant Green5.8 x 10⁴-27.2
β-CyclodextrinCrystal Violet1.5 x 10³-18.1
o-Phenylenediseleno-bis(β-CD)Crystal Violet4.2 x 10⁴-26.4

Table 1: Complex Stability Constants and Gibbs Free Energy Changes for the Inclusion of Guest Dyes by β-Cyclodextrin and an Organoselenium-Modified Bis(β-Cyclodextrin) in aqueous phosphate buffer (pH 7.20) at 25°C. nih.gov

The enhanced binding affinity is attributed to the synergistic action of the two cyclodextrin cavities and the specific electronic and steric properties of the organoselenium linker. These findings highlight the potential of organoselenium-modified cyclodextrins in the development of new sensors, molecular transporters, and drug delivery systems. researchgate.net

Non-Covalent Chalcogen Interactions in Supramolecular Assemblies

Chalcogen bonding is a non-covalent interaction that involves a chalcogen atom (such as selenium) acting as an electrophilic species. rsc.org This interaction is analogous to the more familiar hydrogen and halogen bonding and plays a significant role in directing the self-assembly of molecules in the solid state and in solution. acs.orgnih.gov The strength of the chalcogen bond increases with the polarizability of the chalcogen atom, making selenium an excellent candidate for forming robust supramolecular structures. rsc.orgacs.orgnih.gov

The directionality and strength of chalcogen bonds have been harnessed to control the architecture of supramolecular assemblies. rsc.orgrsc.org In organoselenium styrene (B11656) systems, the selenium atoms can engage in chalcogen bonding with electron-donating atoms such as nitrogen, oxygen, or even other chalcogen atoms. acs.orgnih.gov These interactions can guide the molecules to assemble into well-defined structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. acs.orgnih.gov

The ability to control the assembly of molecules through chalcogen bonding has significant implications for materials science, enabling the design of crystalline materials with specific electronic or optical properties. Furthermore, the incorporation of selenium into styrenic polymers can influence their morphology and properties through these non-covalent interactions.

In the realm of catalysis, chalcogen bonding has emerged as a powerful tool for activating substrates and stabilizing transition states. nih.govfigshare.comnih.govacs.org Catalysts that utilize chalcogen bonding can function as Lewis acids, activating electrophiles through interaction with the σ-hole of the selenium atom. This mode of activation has been successfully applied to a variety of organic transformations.

Recent research has demonstrated the use of chalcogen-bonding catalysts in the assembly of complex molecules from simple precursors. nih.govfigshare.com For instance, cationic chalcogen-bonding catalysts have been shown to be highly effective in promoting the assembly of N-heterocycles. acs.org The catalytic cycle often involves the formation of a transient chalcogen-bonded complex between the catalyst and the substrate, which facilitates the desired chemical reaction. nih.gov The efficiency of these catalysts is dependent on the nature of the chalcogen atom and the electronic properties of the catalyst scaffold. acs.org

Catalyst TypeReaction TypeKey Chalcogen InteractionOutcome
Cationic Phosphonium ChalcogenideAssembly of N-heterocyclesSe···OEfficient construction of seven-membered rings nih.govacs.org
Neutral Organoselenium CompoundRauhut-Currier-type reactionsSe···OControl of reactivity and selectivity nih.gov
Selenourea DerivativesActivation of AlkenesSe···πCyclization and coupling reactions nih.gov

Table 2: Examples of Chalcogen Bonding in Catalysis.

The application of chalcogen bonding in catalysis represents a rapidly growing area of research, with the potential to provide novel and efficient synthetic methodologies. The integration of selenium into styrene-based ligands and catalysts offers exciting opportunities for developing new catalytic systems that exploit the unique properties of chalcogen bonding.

Q & A

Q. How can this compound’s reactivity be contextualized within broader organoselenium chemistry paradigms?

  • Methodological Answer : Align experimental findings with Hard-Soft Acid-Base (HSAB) theory to explain selenium’s nucleophilicity. Compare with Marcus theory for electron-transfer reactions. Use citation tracing (e.g., HistCite) to map influential studies on Se-ligand design and identify gaps for novel research .

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